2,4-Bis[(trifluoromethyl)sulfonyl]phenol
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Description
2,4-Bis[(trifluoromethyl)sulfonyl]phenol is a chemical compound that is part of a broader class of sulfone compounds, which are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. The trifluoromethyl groups attached to the sulfonyl groups increase the compound's electronegativity and chemical stability.
Synthesis Analysis
The synthesis of related bis(trifluoromethyl)phenyl sulfone compounds involves a two-step sequence starting from commercially available thiophenols, followed by alkylation and oxidation to yield the sulfones in high yields . The synthesis of side-chain-sulfonated aromatic diamines, which are structurally related to 2,4-bis[(trifluoromethyl)sulfonyl]phenol, has been achieved through copolymerization processes . These methods indicate that the synthesis of such sulfone compounds can be tailored to achieve high yields and desired properties.
Molecular Structure Analysis
The molecular structure of bis(trifluoromethyl)sulfonyl compounds has been studied through crystallography, revealing insights into their electron delocalization and bond lengths . The molecular structures of related compounds, such as 2,2'-sulfinyl-bis(4-methyl phenol), have been confirmed by spectroscopic methods and single-crystal x-ray diffraction, which is crucial for understanding the geometry and electronic distribution within the molecule .
Chemical Reactions Analysis
Bis(trifluoromethyl)phenyl sulfones have been utilized in the Julia-Kocienski olefination reaction, which is a method for forming carbon-carbon double bonds . These reactions are highly stereoselective and can be used to synthesize a wide variety of alkenes and dienes. The reaction mechanisms have been studied, providing insights into the stereocontrol and elimination steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone compounds are influenced by their molecular structure. For instance, the presence of trifluoromethyl groups can significantly affect the compound's acidity, solubility, and thermal stability . Sulfonated polyimides derived from similar sulfone compounds have shown good solubility in aprotic solvents and high thermal stability, which are desirable properties for materials used in high-temperature applications 10.
Scientific Research Applications
Synthesis of Polyimide Films
- 2,4-Bis[(trifluoromethyl)sulfonyl]phenol derivatives have been used in the synthesis of fluorinated polyimide (PI) films. These films exhibit excellent optical transmittance in the visible region and solubility in polar organic solvents. The PI derived from certain derivatives shows superior optical transparency, making them valuable in applications requiring clear, transparent materials (Hu Zhi-zhi, 2010).
Development of Nanofiltration Membranes
- Novel sulfonated thin-film composite nanofiltration membranes have been developed using derivatives of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol. These membranes show improved water flux and are effective in the treatment of dye solutions, highlighting their potential in wastewater treatment and purification processes (Yang Liu et al., 2012).
Sulfurane and Sulfurane Oxide Synthesis
- Compounds related to 2,4-Bis[(trifluoromethyl)sulfonyl]phenol have been employed in the synthesis of sulfuranes and sulfurane oxides. These compounds are significant in the study of sulfur chemistry and have potential applications in various organic syntheses (T. Kitazume & J. Shreeve, 1978).
Development of Fluorinated Polyimides
- A derivative of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol was used to synthesize fluorinated poly(ether sulfone imide)s, which demonstrated high thermal stability and low dielectric constants. This indicates their potential in electronic applications where materials with low dielectric properties and high thermal resistance are required (Chenyi Wang et al., 2014).
Stereoselective Synthesis in Organic Chemistry
- Derivatives of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol have been used in the Julia-Kocienski olefination, a reaction crucial in the synthesis of complex organic molecules. These derivatives have shown effectiveness in producing stereoselective outcomes, which is valuable in the synthesis of pharmaceuticals and other fine chemicals (D. A. Alonso et al., 2005).
properties
IUPAC Name |
2,4-bis(trifluoromethylsulfonyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O5S2/c9-7(10,11)20(16,17)4-1-2-5(15)6(3-4)21(18,19)8(12,13)14/h1-3,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSVWPYINMRPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496810 |
Source
|
Record name | 2,4-Bis(trifluoromethanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis[(trifluoromethyl)sulfonyl]phenol | |
CAS RN |
15183-81-0 |
Source
|
Record name | 2,4-Bis(trifluoromethanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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